1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one
Overview
Description
1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one is an organic compound with the molecular formula C13H14OS and a molecular weight of 218.32 g/mol . It is a benzothiophene derivative, characterized by the presence of three methyl groups at positions 3, 5, and 7 on the benzothiophene ring, and an ethanone group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one typically involves the alkylation of benzothiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where benzothiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., AlCl3), inert solvents (e.g., dichloromethane).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
Scientific Research Applications
1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one: Lacks the additional methyl groups at positions 5 and 7.
1-(3,7-dimethyl-1-benzothiophen-2-yl)ethan-1-one: Lacks the methyl group at position 5.
Uniqueness
1-(3,5,7-Trimethyl-1-benzothiophen-2-YL)ethan-1-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-(3,5,7-trimethyl-1-benzothiophen-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-7-5-8(2)12-11(6-7)9(3)13(15-12)10(4)14/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXTVLXQRMVZQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(S2)C(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251631 | |
Record name | 1-(3,5,7-Trimethylbenzo[b]thien-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-60-0 | |
Record name | 1-(3,5,7-Trimethylbenzo[b]thien-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5,7-Trimethylbenzo[b]thien-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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